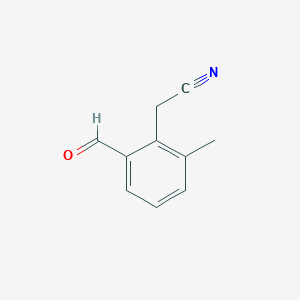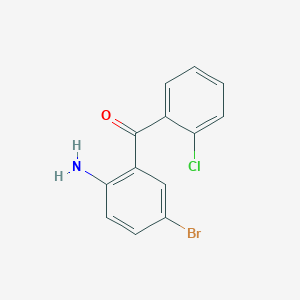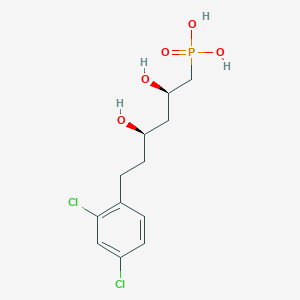
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid, commonly known as clodronate, is a bisphosphonate drug that is widely used in scientific research. Clodronate is a synthetic compound that belongs to the family of pyrophosphate analogs. It is a potent inhibitor of osteoclast-mediated bone resorption and has been extensively studied for its therapeutic potential in various bone-related disorders.
Mécanisme D'action
Clodronate is a potent inhibitor of osteoclast-mediated bone resorption. It works by inhibiting the activity of farnesyl pyrophosphate synthase, an enzyme that is essential for the biosynthesis of isoprenoids. Isoprenoids are important for the prenylation of small GTPases, which are involved in the regulation of osteoclast function. By inhibiting the prenylation of small GTPases, clodronate inhibits osteoclast-mediated bone resorption.
Effets Biochimiques Et Physiologiques
Clodronate has several biochemical and physiological effects. It inhibits osteoclast-mediated bone resorption, reduces bone turnover, and increases bone mineral density. It also has anti-inflammatory and immunomodulatory effects. Clodronate has been shown to reduce the number of macrophages in various tissues, including bone, liver, and spleen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of clodronate is its ability to selectively deplete macrophages in vivo. This allows researchers to study the role of macrophages in various diseases and to investigate the therapeutic potential of macrophage-targeted therapies. However, clodronate has some limitations. It is not specific to macrophages and can also affect other cell types such as dendritic cells and osteoblasts. It also has a short half-life in vivo, which limits its effectiveness in long-term studies.
Orientations Futures
Clodronate has several potential future directions for research. One area of interest is the development of more selective macrophage-targeted therapies. Another area of interest is the investigation of the role of macrophages in various diseases such as cancer, autoimmune disorders, and infectious diseases. Clodronate may also have potential applications in tissue engineering and regenerative medicine. Overall, clodronate is a promising drug that has the potential to advance our understanding of macrophage biology and to improve the treatment of various diseases.
Méthodes De Synthèse
Clodronate is synthesized by the reaction of 2-chloroethylphosphonic acid with 2,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with erythro-2,4-dihydroxyhexylamine to yield clodronate.
Applications De Recherche Scientifique
Clodronate has been extensively studied for its therapeutic potential in various bone-related disorders such as osteoporosis, Paget's disease, and bone metastasis. It is also used as a tool to study the role of macrophages in various diseases such as cancer, autoimmune disorders, and infectious diseases.
Propriétés
Numéro CAS |
141263-54-9 |
|---|---|
Nom du produit |
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid |
Formule moléculaire |
C12H17Cl2O5P |
Poids moléculaire |
343.14 g/mol |
Nom IUPAC |
[(2R,4R)-6-(2,4-dichlorophenyl)-2,4-dihydroxyhexyl]phosphonic acid |
InChI |
InChI=1S/C12H17Cl2O5P/c13-9-3-1-8(12(14)5-9)2-4-10(15)6-11(16)7-20(17,18)19/h1,3,5,10-11,15-16H,2,4,6-7H2,(H2,17,18,19)/t10-,11-/m1/s1 |
Clé InChI |
GGAVPGOIUVCRHG-GHMZBOCLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)CC[C@H](C[C@H](CP(=O)(O)O)O)O |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CP(=O)(O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CP(=O)(O)O)O)O |
Autres numéros CAS |
141263-54-9 |
Synonymes |
6-(2,4-dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid DCPHHP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



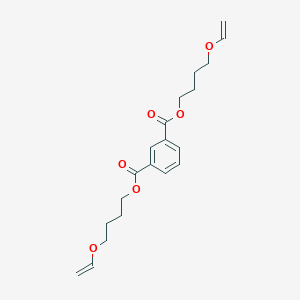
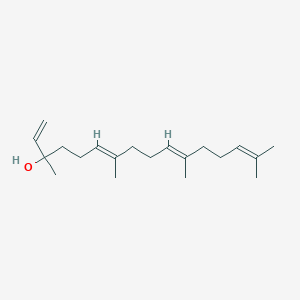
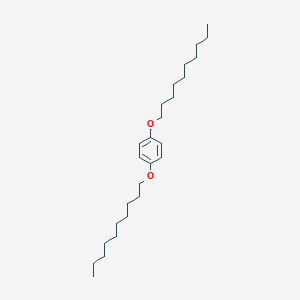
acetate](/img/structure/B138785.png)
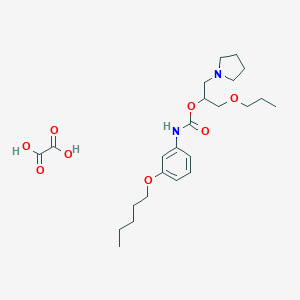
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)
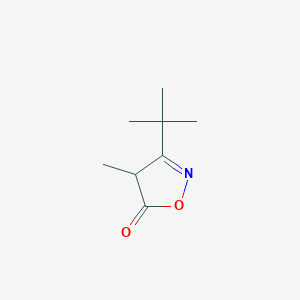
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
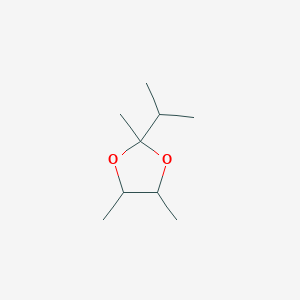
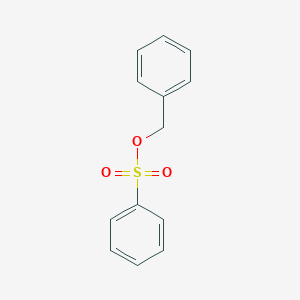
![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
